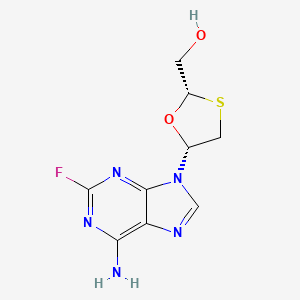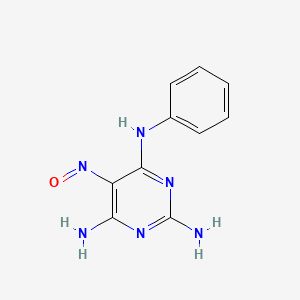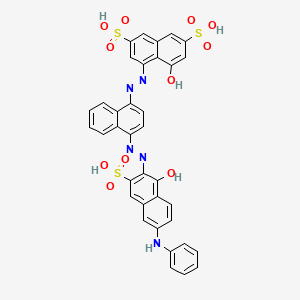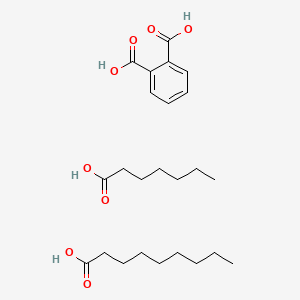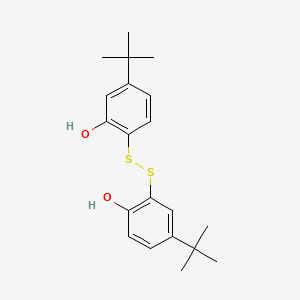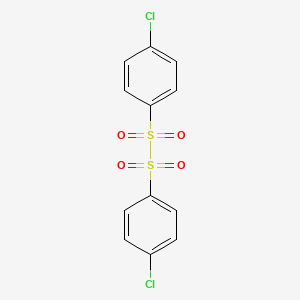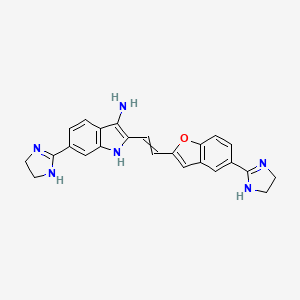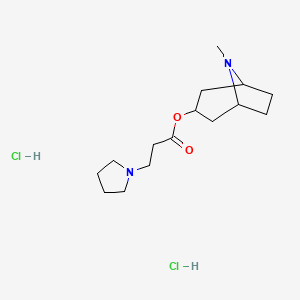
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is a heterocyclic compound that contains sulfur, nitrogen, and boron atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the diazaborinin moiety: This step may involve the reaction of the thieno compound with boron and nitrogen-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
科学的研究の応用
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of boron could facilitate unique interactions with biomolecules, potentially leading to novel therapeutic effects.
類似化合物との比較
Similar Compounds
Thienopyridines: Compounds containing a thieno ring fused with a pyridine ring.
Boron-containing heterocycles: Compounds with boron atoms within a heterocyclic structure.
Uniqueness
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is unique due to the combination of sulfur, nitrogen, and boron within its structure, which may confer distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
58157-78-1 |
|---|---|
分子式 |
C6H7BN2OS |
分子量 |
166.01 g/mol |
IUPAC名 |
1-hydroxy-4-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-5-2-3-11-6(5)7(10)9-8-4/h2-3,9-10H,1H3 |
InChIキー |
FWNVLTMEXBJHNS-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CS2)C(=NN1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


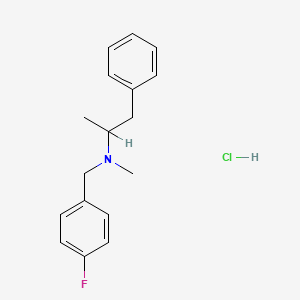
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
